4-Bromo-2-hydroxy-3-(trifluoromethyl)benzonitrile
CAS No.:
Cat. No.: VC13771862
Molecular Formula: C8H3BrF3NO
Molecular Weight: 266.01 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H3BrF3NO |
|---|---|
| Molecular Weight | 266.01 g/mol |
| IUPAC Name | 4-bromo-2-hydroxy-3-(trifluoromethyl)benzonitrile |
| Standard InChI | InChI=1S/C8H3BrF3NO/c9-5-2-1-4(3-13)7(14)6(5)8(10,11)12/h1-2,14H |
| Standard InChI Key | KWBFIXQUTLKHHT-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1C#N)O)C(F)(F)F)Br |
| Canonical SMILES | C1=CC(=C(C(=C1C#N)O)C(F)(F)F)Br |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure features a benzene ring substituted at the 2-, 3-, and 4-positions with hydroxyl (-OH), trifluoromethyl (-CF₃), and bromine (-Br) groups, respectively, while the nitrile (-CN) occupies the 1-position (Figure 1). This arrangement creates a sterically and electronically diverse framework:
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Bromine: A heavy halogen atom that enhances electrophilic substitution reactivity.
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Trifluoromethyl: A strong electron-withdrawing group that increases the ring’s electrophilicity and lipophilicity.
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Hydroxyl: A polar group capable of hydrogen bonding and metal coordination.
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Nitrile: A functional group that facilitates nucleophilic additions and cyclization reactions.
Table 1: Key Structural Features and Comparisons with Analogues
The positional isomerism of bromine significantly alters reactivity. For instance, 4-bromo substitution directs electrophilic attacks to the ortho and para positions relative to the nitrile group, whereas 5-bromo analogues exhibit distinct regioselectivity .
Spectroscopic Properties
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IR Spectroscopy: Peaks at ~2250 cm⁻¹ (C≡N stretch), 3300 cm⁻¹ (-OH stretch), and 1100–1200 cm⁻¹ (C-F stretches).
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NMR:
Synthesis and Manufacturing
Synthetic Routes
The synthesis typically involves multi-step reactions starting from 3-methylphenol, as outlined in Patent CN109053443A :
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Esterification: 3-Methylphenol reacts with acetic anhydride to form 3-methylphenyl acetate.
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Chlorination: Treatment with sulfonic acid chloride introduces chloromethyl groups.
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Hydrolysis: Reaction with methenamine and acid yields 3-hydroxybenzaldehyde.
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Bromination: Electrophilic bromination using Br₂ in CH₂Cl₂ at 0°C introduces the bromine atom.
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Condensation: Reaction with 4-fluorobenzonitrile in dimethylacetamide forms the final product .
Table 2: Optimized Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Bromination | Br₂, CH₂Cl₂, 0°C, N₂ atmosphere | 85% | ≥98% |
| Condensation | 4-Fluorobenzonitrile, K₂CO₃, 60–70°C, 2 hrs | 78% | ≥99% |
Challenges and Optimization
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Bromination Selectivity: Excess bromine or elevated temperatures lead to di-brominated byproducts. Controlled addition at low temperatures mitigates this .
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Purity Enhancement: Recrystallization from toluene or isopropanol removes residual impurities .
Chemical Reactivity and Applications
Reactivity Profile
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Nucleophilic Substitution: The bromine atom is susceptible to displacement by amines, alkoxides, or thiols.
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Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid under strong oxidizing conditions .
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Metal Coordination: The hydroxyl and nitrile groups enable chelation with transition metals, useful in catalysis.
Pharmaceutical Applications
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Enzyme Inhibition: Analogues with similar trifluoromethyl-substituted benzonitriles show inhibitory activity against HIV integrase and cytochrome P450 enzymes .
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Drug Intermediate: Serves as a precursor for antitumor and antiviral agents, leveraging its ability to stabilize metabolic intermediates .
Material Science
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Liquid Crystals: The trifluoromethyl group enhances thermal stability and dielectric anisotropy in display technologies.
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Polymer Additives: Improves UV resistance and flame retardancy in polyesters and epoxies.
| Parameter | Value |
|---|---|
| Occupational Exposure Limit | ≤0.01 mg/m³ |
| Recommended Ventilation | 4–10 m/s at extraction points |
Future Research Directions
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